1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-[(benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid follows IUPAC guidelines for polycyclic compounds with multiple substituents. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The carboxylic acid functional group at position 3 establishes the primary chain numbering, with the nitrogen atom designated as position 1. The benzyloxycarbonyl (Cbz) protecting group is attached to the nitrogen atom at position 1, forming a carbamate linkage. At position 5 of the piperidine ring, a 3-methylpiperidin-1-yl substituent is present, introducing a second piperidine moiety with a methyl group at its third carbon.
The full IUPAC name is derived as follows:
- Root : Piperidine (azacyclohexane)
- Substituents :
- 3-Carboxylic acid (position 3)
- 1-[(Benzyloxy)carbonyl] (position 1)
- 5-(3-Methylpiperidin-1-yl) (position 5)
This nomenclature aligns with structurally related compounds, such as 1-[(benzyloxy)carbonyl]-3-methylpiperidine-3-carboxylic acid, where the Cbz group and carboxylic acid are similarly positioned. The molecular formula is C₂₀H₂₇N₃O₄ , with a calculated molecular weight of 373.45 g/mol , consistent with N-Cbz-protected piperidine derivatives.
Three-Dimensional Conformational Analysis
The three-dimensional conformation of the compound is influenced by steric and electronic interactions between substituents. The piperidine ring typically adopts a chair conformation to minimize torsional strain, with the Cbz group and 3-methylpiperidinyl substituent occupying equatorial positions to reduce 1,3-diaxial interactions. Density functional theory (DFT) calculations on analogous N-Cbz piperidinecarboxylic acids, such as 1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid, reveal that the carbamate group introduces partial rigidity due to resonance stabilization between the carbonyl and nitrogen lone pairs.
The 3-methylpiperidin-1-yl substituent at position 5 introduces additional conformational complexity. The methyl group at position 3 of this secondary piperidine ring creates a stereochemical environment that may favor specific rotameric states. Nuclear Overhauser effect (NOE) spectroscopy data for related compounds, like 1-((benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid, demonstrate through-space correlations between the methyl group and adjacent protons, suggesting a preference for conformations where bulky substituents avoid eclipsing.
Stereochemical Considerations and Chiral Centers
The compound contains two chiral centers:
- Carbon 3 of the primary piperidine ring (carboxylic acid position).
- Carbon 3 of the 3-methylpiperidin-1-yl substituent.
The configuration at these centers determines the compound’s stereoisomerism. For example, in (2S)-1-[(benzyloxy)carbonyl]piperidine-2-carboxylic acid, the stereochemistry at carbon 2 influences hydrogen-bonding patterns and crystal packing. Similarly, the 3-methyl group on the secondary piperidine ring introduces a diastereomeric pair, depending on whether the methyl group is axial or equatorial relative to the ring’s chair conformation.
Enantiomeric resolution of such compounds is often achieved via chiral chromatography or crystallization with enantiopure counterions. The (R)- and (S)-configurations of analogous N-Cbz piperidine derivatives, such as (R)-benzyl piperidin-3-ylcarbamate, exhibit distinct optical rotations and biological activities.
Comparative Analysis with Related N-Cbz Piperidinecarboxylic Acid Derivatives
The structural features of 1-[(benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid are compared below with related derivatives:
Key differences include:
- Position of carboxylic acid : Derivatives with carboxylic acids at C2 or C4 exhibit distinct hydrogen-bonding capabilities and solubility profiles compared to the C3 position in the target compound.
- Substituent complexity : The 3-methylpiperidin-1-yl group introduces a branched aliphatic chain absent in simpler analogs like N-Cbz-4-piperidinecarboxylic acid, potentially enhancing lipid solubility.
- Stereochemical diversity : The presence of two chiral centers in the target compound contrasts with monochiral derivatives such as (R)-benzyl piperidin-3-ylcarbamate.
Properties
Molecular Formula |
C20H28N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H28N2O4/c1-15-6-5-9-21(11-15)18-10-17(19(23)24)12-22(13-18)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14H2,1H3,(H,23,24) |
InChI Key |
KZGXJACVRBRSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate. The methylpiperidinyl group is then added via a substitution reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological molecules, which could lead to the development of new drugs or therapies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations:
- The target compound has a bulkier 3-methylpiperidin-1-yl group at the 5-position, leading to increased steric hindrance compared to simpler methyl or trifluoromethyl substituents.
- The trifluoromethyl-substituted analog (CAS 1269755-67-0) exhibits higher molecular weight (331.29 g/mol) due to fluorine atoms, enhancing lipophilicity and metabolic stability .
Biological Activity
1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid (CAS No. 2059974-36-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.45 g/mol. The structure features a benzyloxycarbonyl group and a piperidine backbone, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.45 g/mol |
| CAS Number | 2059974-36-4 |
Research indicates that compounds similar to 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid exhibit various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, particularly in the context of cancer therapy. For instance, it may interact with protein kinases or other targets involved in cell proliferation and survival pathways .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For example, related compounds have demonstrated the ability to enhance caspase activity and alter cell cycle dynamics in breast cancer cell lines such as MDA-MB-231 .
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against various cancer cell lines. Notably:
- Cell Proliferation Inhibition : In studies utilizing MDA-MB-231 cells, compounds with structural similarities showed significant inhibition of cell proliferation with IC50 values ranging from 19 nM to 20 nM .
- Microtubule Destabilization : Related compounds have been reported to destabilize microtubules at concentrations around 20 µM, indicating potential as microtubule-targeting agents in cancer treatment .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Treatment : A study investigating derivatives of piperidine demonstrated that certain modifications led to enhanced anticancer activity, suggesting that 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid could be a candidate for further development in breast cancer therapies .
- PI3K Inhibition : Compounds structurally related to this piperidine derivative have shown promising results as PI3K inhibitors, with significant selectivity against PI3Kδ isoforms, which are critical in various cancers .
Discussion
The biological activity of 1-[(Benzyloxy)carbonyl]-5-(3-methylpiperidin-1-yl)piperidine-3-carboxylic acid appears promising, particularly in the context of cancer therapy. Its ability to inhibit key enzymatic pathways and induce apoptosis positions it as a potential lead compound for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
